molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2

Tribenzo[a,c,h]phenazine

Cat. No.: B13078205
CAS No.: 215-29-2
M. Wt: 330.4 g/mol
InChI Key: MAOGUGQCDLRFTD-UHFFFAOYSA-N
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Description

Tribenzo[a,c,h]phenazine (CAS 216-01-3) is a polycyclic aromatic compound with the molecular formula C₂₄H₁₄N₂ and a molecular weight of 330.38 g/mol . It belongs to the phenazine family, a class of nitrogen-containing heterocyclic compounds characterized by a planar structure that is highly valuable in advanced materials research . While specific biological activity data for this particular derivative is limited in the public domain, the broader phenazine scaffold is widely recognized in scientific literature for its diverse properties . Phenazine derivatives are frequently investigated as redox-active components in energy storage devices. Their planar structure facilitates electron transfer, making them promising candidates for use in conjugated microporous polymers (CMPs) for supercapacitor electrodes . Furthermore, various synthetic phenazine derivatives are explored for their pharmacological potential, with studies reporting mechanisms of action such as the generation of reactive oxygen species (ROS) leading to apoptosis, enzyme inhibition, and DNA intercalation in other phenazine compounds . Researchers value this compound as a building block in organic synthesis and materials science. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

215-29-2

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H

InChI Key

MAOGUGQCDLRFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tribenzo A,c,h Phenazine Analogues

Established Synthetic Pathways to the Tribenzo[a,c,h]phenazine (B13078219) Core

Traditional methods for synthesizing the this compound scaffold rely on well-established organic reactions, including condensation, palladium-catalyzed cross-coupling, and cyclization reactions.

Condensation Reactions with Quinones and Diamines

A primary and straightforward method for constructing the phenazine (B1670421) core involves the condensation of an ortho-diamine with an ortho-quinone. ias.ac.in In the context of this compound, this typically involves the reaction of phenanthrene-9,10-dione with a suitable benzene-1,2-diamine derivative. This method is advantageous due to its compatibility with a variety of substrates under relatively mild conditions, often proceeding without the need for a metal catalyst. ias.ac.in

The reaction of 2-hydroxynaphthalene-1,4-dione (lawsone) with aromatic 1,2-diamines in the presence of acetic acid under reflux conditions is a known route to produce benzo[a]phenazin-5-ol derivatives. nih.gov Similarly, the synthesis of phenazine derivatives can be achieved through a one-pot reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of K2S2O8, which proceeds through the in-situ formation of 1,2-naphthoquinones. ias.ac.in

Table 1: Examples of Condensation Reactions for Phenazine Synthesis

Quinone Precursor Diamine Product Type Reference
Phenanthrene-9,10-dione Benzene-1,2-diamine This compound thieme-connect.de
2-Hydroxynaphthalene-1,4-dione Aromatic 1,2-diamines Benzo[a]phenazin-5-ol nih.gov

Palladium-Catalyzed N-Arylation and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many N-heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of substrates under mild conditions. wikipedia.org

The mechanism of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org This methodology offers a versatile route to precursors of this compound and can be employed in the final ring-closing step. For instance, intramolecular C-H bond functionalization catalyzed by palladium nanoparticles has been used to synthesize phenanthridinones, demonstrating the utility of palladium catalysis in forming related polycyclic aromatic structures. rsc.org

Oxidative and Reductive Cyclization Approaches

Cyclization reactions are fundamental to the formation of the rigid, planar structure of this compound. These can be broadly categorized into oxidative and reductive approaches.

Oxidative cyclization often involves the formation of the final aromatic ring from a less saturated precursor through the removal of hydrogen atoms. For instance, the synthesis of phenazine from N-phenyl-2-nitroaniline involves an initial reduction of the nitro group followed by an oxidative cyclization. guidechem.com Various methods have been developed for the oxidative cyclization of 1,2-diaminobenzene or diphenylamine (B1679370) precursors to form the phenazine core. researchgate.net

Reductive cyclization , conversely, typically involves the formation of a ring system through the removal of oxygen or other heteroatoms, often from nitro or carbonyl groups, with concomitant ring closure. benthamscience.com This approach is a versatile route to various 6-membered N-heterocyclic structures. benthamscience.com For example, imine reductases (IREDs) have been used to catalyze the reductive amination of dicarbonyl compounds with hydrazines to produce cyclic N-alkylhydrazines, showcasing a biocatalytic approach to reductive cyclization. rwth-aachen.de

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjddhs.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comtubitak.gov.tr The use of microwave irradiation can be particularly beneficial in multicomponent reactions for the synthesis of complex heterocyclic compounds. tubitak.gov.tr This method has been successfully applied to the synthesis of various phenazine and triazine derivatives. nih.govmdpi.come3s-conferences.org For example, a green procedure for synthesizing benzo[a]chromeno[2,3-c]phenazines has been developed using a four-component domino reaction under microwave irradiation in an ethanol/water mixture. tubitak.gov.tr The significant reduction in reaction times, from hours to minutes, highlights the efficiency of this approach. scielo.org.zaarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
1,2,4-Triazol-3-one synthesis Several hours 10-20 minutes Yes scielo.org.za
Benzo[b] benthamscience.comacs.orgoxazine synthesis Longer reaction time 3-5 minutes Yes arkat-usa.org

Solvent-Free and Catalyst-Free Methodologies

Moving towards more sustainable practices, solvent-free and catalyst-free reactions represent an ideal in green chemistry. researchgate.net These methods reduce the environmental impact associated with solvent use and disposal, and eliminate the need for, often expensive and toxic, metal catalysts. guidechem.com

Solvent-free reactions are not only eco-friendly but can also be more efficient, leading to reduced reaction times and higher yields. researchgate.net For instance, the synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes has been achieved under solvent-free conditions via a one-pot reaction at 100 °C. nih.gov Catalyst-free synthesis of novel benzo[a] wikipedia.orgbenthamscience.comoxazino[6,5-c]phenazine derivatives has also been reported, proceeding through a one-pot, four-component domino protocol in water, further emphasizing the green aspects of this approach. researchgate.net These methodologies are becoming increasingly important in the synthesis of phenazine derivatives and other bioactive heterocyclic compounds. guidechem.comresearchgate.net

Design and Synthesis of Functionalized this compound Derivatives

The large, planar, and electron-deficient π-system of this compound and its analogues makes them compelling cores for functional materials. Strategic functionalization of this scaffold allows for the fine-tuning of its electronic, optical, and assembly properties. Methodologies for introducing substituents and constructing advanced molecular architectures are critical for unlocking their potential in fields like organic electronics.

Strategies for Substituent Introduction and Structural Modulation

The modification of the this compound core relies on both classical and modern synthetic methodologies, often adapted from strategies developed for other large polycyclic aromatic hydrocarbons and phenazine systems. A primary requirement for many of these methods is the initial installation of reactive functional groups, such as halogens, onto the phenazine framework.

Halogenation serves as a key entry point for further derivatization. For instance, bromination of phenazine analogues can be achieved using reagents like N-bromosuccinimide (NBS), providing halogenated intermediates ready for cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for introducing a wide variety of substituents. These reactions offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amination: This reaction is extensively used to form C–N bonds by coupling aryl halides or triflates with primary or secondary amines. wikipedia.orglibretexts.org It is a cornerstone for synthesizing donor-acceptor molecules by attaching electron-donating amine derivatives to the electron-accepting phenazine core. researchgate.netscispace.combeilstein-journals.orgorganic-chemistry.org The choice of palladium precursor, ligand (e.g., X-Phos), and base is crucial for achieving high yields. beilstein-journals.org

Stille Coupling: This method creates C–C bonds by reacting organostannanes with organic halides in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is particularly valuable for synthesizing conjugated polymers where phenazine units are linked with other aromatic systems. wiley-vch.de

Suzuki Coupling: While not as frequently cited for these specific analogues in the provided context, the Suzuki reaction, which couples organoboron compounds with halides, represents another robust strategy for C-C bond formation.

Other Synthetic Approaches: General synthetic strategies for the broader phenazine class, which could be applicable to this compound, include the Wohl-Aue reaction, condensation of 1,2-diamines with 1,2-dicarbonyls, and various cyclization methods. For already substituted precursors, nucleophilic aromatic substitution can be employed, especially if the ring is activated by electron-withdrawing groups like nitro groups.

The table below summarizes key strategies for functionalizing polycyclic phenazine cores.

StrategyReaction TypeReagents/CatalystsSubstituent IntroducedRef.
HalogenationElectrophilic SubstitutionN-bromosuccinimide (NBS)Bromo nih.gov
AminationPd-catalyzed Cross-CouplingPd(OAc)₂, X-Phos, KOt-BuArylamino, Alkylamino scispace.combeilstein-journals.org
PolymerizationPd-catalyzed Cross-CouplingPalladium phosphine (B1218219) complexesAryl, Vinyl (for C-C links) wikipedia.orgwiley-vch.de
C-C Bond FormationPd-catalyzed Cross-CouplingPalladium phosphine complexesAryl, Alkenyl organic-chemistry.orglibretexts.org

Synthesis of Donor-Acceptor Architectures Incorporating this compound

The electron-deficient nature of the this compound core makes it an excellent electron acceptor (A) for the construction of donor-acceptor (D-A) type molecules. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. scispace.comacs.orgrsc.orgscite.ai

The primary synthetic strategy involves attaching electron-donating moieties to a pre-functionalized this compound analogue. The most common approach is a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgscispace.com

The typical synthetic route proceeds as follows:

Synthesis of a Functionalized Acceptor Core: A dibromo- or ditriflate-substituted dibenzophenazine analogue is prepared. For example, 3,11-dibromodibenzo[a,j]phenazine (B13347218) can be synthesized from a dibromo-substituted BINAM precursor. scispace.com

Cross-Coupling with Donor Units: The halogenated or triflated phenazine core is then reacted with an electron-rich amine or carbazole (B46965) derivative (the donor) via a Buchwald-Hartwig amination. This step effectively links the donor and acceptor units, yielding the final D-A or D-A-D architecture. scispace.com

Commonly used donor groups include phenoxazine (B87303) (PXZ), carbazole derivatives (e.g., di-tert-butyl-carbazole, DTCz), and 9,9-dimethylacridan (DMAC). scispace.comacs.orgrsc.org By varying the number and type of donor units attached to the phenazine core, properties such as the intramolecular charge transfer (ICT) character, emission wavelength, and quantum efficiency can be systematically tuned. acs.org For example, attaching one, two, or three DMAC donors to a dibenzo[a,c]phenazine (B1222753) core allows for the regulation of emission colors from green to orange-red. acs.org

The table below presents examples of D-A-D architectures based on dibenzophenazine cores, synthesized via palladium-catalyzed amination.

Acceptor CoreDonor MoietySynthetic MethodResulting ArchitectureRef.
Dibenzo[a,j]phenazinePhenoxazine (PXZ)Pd-catalyzed AminationPXZ-DBPHZ-PXZ scispace.comscite.ai
Dibenzo[a,j]phenazineCarbazolePd-catalyzed AminationCz-DBPHZ-Cz scispace.com
Dibenzo[a,c]phenazine9,9-dimethylacridan (DMAC)Pd-catalyzed Amination2DMAC-BP acs.org
Fluorinated Dibenzo[a,c]phenazine3,6-di-tert-butyl-9H-carbazolePd-catalyzed Amination2DTCz-BP-F rsc.org

Advanced Spectroscopic and Photophysical Investigations of Tribenzo A,c,h Phenazine Systems

Electronic Absorption Spectroscopy for Intramolecular Charge Transfer (ICT) Analysis

Detailed studies on the intramolecular charge transfer (ICT) characteristics of Tribenzo[a,c,h]phenazine (B13078219) are not described in the currently available scientific literature. While research on related donor-acceptor systems based on phenazine (B1670421) derivatives often investigates ICT, specific findings for the parent this compound are absent.

Solvent Polarity Effects on Absorption Spectra (Solvatochromism)

There is no available data from systematic studies on the solvatochromic behavior of this compound. Such an investigation would involve measuring its UV-visible absorption spectra in a range of solvents with varying polarities to determine if the position of the absorption bands is solvent-dependent, which is a key indicator of ICT character.

Emission Spectroscopy and Luminescence Phenomena

While the broader class of phenazine derivatives is known for its diverse luminescent properties, specific experimental data and detailed characterization of the emission behavior of this compound are not available.

Fluorescence Properties and Spectral Region Characterization

There is a lack of specific data on the fluorescence properties of this compound, including its emission spectra, quantum yields, and excited-state lifetimes in various media. Therefore, a characterization of its emission spectral region is not possible at this time.

Aggregation-Induced Emission (AIE) Mechanisms and Formation of Nanoaggregates

The phenomenon of aggregation-induced emission (AIE) has been explored in various derivatives of dibenzo[a,c]phenazine (B1222753). However, there are no studies available that specifically investigate whether this compound exhibits AIE properties or describe the mechanisms and formation of nanoaggregates for this compound.

Solid-State Emission Characteristics

Information regarding the solid-state emission characteristics of this compound is not present in the available literature. Studies on related phenazine derivatives have shown that their solid-state luminescence can be influenced by molecular packing and intermolecular interactions, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Delayed Fluorescence and Phosphorescence Modulation

The modulation of delayed fluorescence and phosphorescence in this compound systems is a key area of research, largely driven by the potential applications of these materials in organic light-emitting diodes (OLEDs). A prominent mechanism for achieving delayed fluorescence in such compounds is thermally activated delayed fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.govst-andrews.ac.uk This is accomplished through a process of reverse intersystem crossing (rISC), where triplet excitons are up-converted to emissive singlet excitons.

In derivatives of the closely related dibenzo[a,c]phenazine, the strategic placement of electron-donating and accepting moieties plays a crucial role in modulating their photophysical properties. For instance, a series of emissive regio-isomers based on a dibenzo[a,c]phenazine-11,12-dicarbonitrile acceptor scaffold and a triphenylamine (TPA) donor demonstrated that the substitution position of the donor significantly impacts the emissive properties and triplet harvesting capabilities.

Similarly, in donor-acceptor-donor (D-A-D) π-conjugated molecules with a dibenzo[a,j]phenazine acceptor and phenothiazine donors, efficient TADF has been observed. nih.gov These compounds exhibit a small singlet-triplet energy splitting, which facilitates efficient rISC. The modulation of the emission color can be achieved by altering the donor strength. For example, in a series of fluorinated dibenzo[a,c]-phenazine-based TADF molecules, a wide color tuning range from green to deep-red was achieved by using donors with different electron-donating strengths. st-andrews.ac.ukrsc.orgchemrxiv.org

The photoluminescence quantum yields (PLQYs) are also highly dependent on the molecular structure. In some dibenzo[a,c]phenazine-based isomers, PLQYs were found to vary significantly, with one isomer showing a PLQY of 62% while another was less than 1%. Furthermore, the rates of reverse intersystem crossing (rISC), a key parameter for TADF efficiency, have been reported in the range of 0.6 to 1.6 × 10⁵ s⁻¹ for efficient TADF emitters in this class of compounds.

The phosphorescence spectra of these systems provide valuable information about their triplet states. In some fluorinated dibenzo[a,c]phenazine derivatives, highly structured phosphorescence spectra are observed, which are assigned to a locally excited triplet (³LE) state of the acceptor core. chemrxiv.org In other cases, a structureless phosphorescence spectrum is indicative of a charge-transfer (³CT) state. chemrxiv.org The energy of the first singlet (S₁) and triplet (T₁) excited states, and consequently the singlet-triplet energy gap (ΔEST), can be determined from the onsets of the prompt fluorescence and phosphorescence spectra, respectively. chemrxiv.org For efficient TADF, a small ΔEST is crucial.

Table 1: Photophysical Properties of Selected Dibenzo[a,c]phenazine Derivatives

Compound Donor λPL (nm) in Toluene (B28343) EQEmax (%) λEL (nm) S₁ Energy (eV) T₁ Energy (eV) ΔEST (eV)
2DTCz-BP-F 3,6-di-tert-butyl-9H-carbazol-9-yl 505 2.1 518 2.64 2.21 0.43
2DMAC-BP-F 9,9-dimethylacridin-10(9H)-yl 589 21.8 585 2.47 2.27 0.20
2PXZ-BP-F 10H-phenoxazine 674 12.4 605 2.23 2.28 -0.05

Data sourced from references st-andrews.ac.ukrsc.orgchemrxiv.orgchemrxiv.org. Please note that these are derivatives of dibenzo[a,c]phenazine, not this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Electronic Structure and Dynamics

Analysis of Aromaticity and Charge Delocalization in Dianions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic structure of charged species, such as the dianions of this compound. The formation of a dianion introduces two excess electrons into the π-system, which can significantly alter the aromaticity and the pattern of charge delocalization. The changes in the ¹H and ¹³C NMR chemical shifts upon reduction from the neutral species to the dianion provide detailed insights into these phenomena.

In related polycyclic dianions, the mode of electron delocalization can be deduced from the respective chemical shift-charge density correlations. huji.ac.il A key indicator of aromaticity or anti-aromaticity is the presence of diatropic or paratropic ring currents, respectively, which manifest as upfield or downfield shifts in the ¹H NMR spectrum. For dianions of 4nπ electron systems, a paratropic ring current is expected, leading to a downfield shift of the proton signals.

The distribution of the excess charge can be mapped by analyzing the changes in the ¹³C NMR chemical shifts. A significant upfield shift of the carbon signals upon dianion formation is indicative of increased electron density at those positions. In some polycyclic systems, it has been observed that the path of electron delocalization in the charged species differs from that in the neutral molecule. huji.ac.il For instance, in the dianion of acenaphthylene, the bridge carbons become part of the main path of electron delocalization, which is not the case in the neutral form. huji.ac.il This highlights that the system will adopt a charge delocalization pathway that minimizes paratropic contributions.

Conformational Studies via Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is an essential technique for studying the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting conformers. For a molecule like this compound, which may exhibit non-planar conformations, DNMR can provide information on the energy barriers associated with conformational changes.

In studies of N,N'-disubstituted dihydrodibenzo[a,c]phenazine derivatives, which have a flexible saddle-shaped structure, ¹H NMR has been used to study their conformational behavior. nih.gov For example, the dynamic light-induced planarization process of these molecules in solution can be investigated.

Furthermore, in a phenanthrene-extended phenazine dication, a marked conformational change was observed upon oxidation of its dihydrophenazine precursor. nih.gov This change was evidenced by a significant upfield shift of 1.3 ppm for a specific doublet in the ¹H NMR spectrum, suggesting that these protons moved into the shielding cone of the aniline phenyl rings. nih.gov The ¹³C NMR also supported this conformational change with the appearance of a signal at 158.8 ppm, attributed to the C=N⁺ carbons in the central charged ring. nih.gov

For this compound, DNMR studies could potentially reveal information about processes such as ring inversion or restricted rotation around certain bonds, depending on the substitution pattern and the planarity of the molecule. By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the Gibbs free energy of activation (ΔG‡) for the conformational process. In related systems like N-benzoylated piperazines, two distinct coalescence points were observed, corresponding to the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations, with activation energy barriers ranging from 56 to 80 kJ mol⁻¹. nih.gov

Complementary Spectroscopic Techniques for Structural and Electronic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to the vibrations of its aromatic and heterocyclic framework.

The key expected vibrational modes for the this compound core would include:

Aromatic C-H stretching: These vibrations typically give rise to bands in the region of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N in-ring stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. libretexts.org Specifically, aromatic C=C stretching vibrations are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-H "out-of-plane" bending (oop): These vibrations are characteristic of the substitution pattern on the aromatic rings and appear in the region of 900-675 cm⁻¹. libretexts.org The specific positions of these bands can provide structural information about the arrangement of hydrogen atoms on the periphery of the molecule.

In the case of substituted this compound derivatives, additional characteristic bands would be present. For example, a hydroxyl (-OH) group would show a broad absorption band in the 3650-3200 cm⁻¹ region, while a carbonyl (C=O) group would exhibit a strong, sharp absorption in the 1780-1650 cm⁻¹ range. libretexts.org

Table 2: General IR Absorption Regions for Functional Groups Relevant to this compound and its Derivatives

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C In-ring stretching 1600 - 1585 and 1500 - 1400
Aromatic C-N Stretching 1350 - 1250
Aromatic C-H Out-of-plane bending 900 - 675

Data sourced from references libretexts.orglibretexts.orgvscht.czopenstax.org.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The molecular formula of the parent phenazine is C₁₂H₈N₂, with a molecular weight of approximately 180.21 g/mol . this compound, with the formula C₂₄H₁₄N₂, has a calculated molecular weight of approximately 330.39 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or, with soft ionization techniques like electrospray ionization (ESI) or chemical ionization, as the protonated molecule ([M+H]⁺).

The fragmentation pattern of this compound under electron ionization (EI) would provide insight into the stability of the polycyclic aromatic system. The molecular ion is expected to be quite stable and thus the base peak in the spectrum. Fragmentation would likely involve the loss of small neutral molecules such as HCN or H₂. In a study of a tribenzo[a,c,i]phenazine (B11520391) analog, the protonated molecule ([M+H]⁺) was observed using ESI-MS. nih.gov

The choice of ionization technique is crucial. While EI provides detailed fragmentation, it can sometimes lead to the absence of a molecular ion for less stable molecules. Softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of low molecular weight, polar analytes and often produce spectra dominated by the intact molecular species. bris.ac.uk For substituted this compound derivatives, the fragmentation patterns would be influenced by the nature of the substituents. For example, the loss of side chains or functional groups would lead to characteristic fragment ions. nih.govmdpi.com

Electrochemical Behavior and Electronic Energy Level Profiling

Cyclic Voltammetry for Redox Potential Determination

There is no specific cyclic voltammetry data available in the reviewed literature for the unsubstituted Tribenzo[a,c,h]phenazine (B13078219). While studies have been conducted on the broader class of phenazines and their derivatives, these findings cannot be directly extrapolated to determine the precise redox potentials of this compound. Research on substituted tribenzophenazine isomers, such as certain 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives, has been reported, but this data is not applicable to the specific isomer and unsubstituted form requested.

Experimental Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Experimental determination of the HOMO and LUMO energy levels for this compound has not been reported in the available scientific literature. While computational studies and experimental data exist for other phenazine-based molecules, this information does not provide the specific energy level profile for this compound. For instance, research on various phenazine (B1670421) derivatives has established their HOMO and LUMO levels, but these are highly dependent on the specific molecular structure and substituent groups, making them unsuitable for describing the parent this compound.

Electrochemical Bandgap Calculation and Interpretation

Due to the absence of experimental data on the HOMO and LUMO energy levels, the electrochemical bandgap of this compound has not been calculated or reported. The electrochemical bandgap is derived from the difference between the HOMO and LUMO energy levels, which are determined experimentally through techniques such as cyclic voltammetry. Without this foundational data, an accurate and experimentally validated bandgap for this compound cannot be provided. While related compounds have reported electrochemical bandgaps, these values are specific to their unique molecular structures.

Computational Chemistry and Quantum Mechanical Modeling of Tribenzo A,c,h Phenazine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT has become a primary method for calculating the electronic structure of molecules. rsc.org It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized organic compounds. nih.gov TD-DFT extends this methodology to study excited-state properties, which is crucial for understanding the optical and photophysical behavior of molecules. d-nb.infonih.gov

Optimization of Molecular Geometries and Electronic Structure

The foundational step in the computational analysis of Tribenzo[a,c,h]phenazine (B13078219) involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the most stable three-dimensional arrangement of atoms in the molecule can be determined. nih.gov This process minimizes the energy of the molecule, providing a realistic representation of its structure. Structural parameters obtained from such optimizations are often in good agreement with available experimental data from techniques like X-ray crystallography. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular electrostatic potential, and the energies and shapes of molecular orbitals. nih.gov For phenazine (B1670421) derivatives, DFT calculations can elucidate how the fusion of benzene (B151609) rings impacts the planarity and electronic distribution of the core phenazine structure. nih.govresearchgate.net

As of the latest literature review, specific DFT studies providing the optimized molecular geometry and detailed electronic structure of the this compound isomer have not been reported. The table below illustrates the type of data that would be generated from such a study.

ParameterHypothetical Calculated Value
Total EnergyE.g., -1200 Hartrees
Dipole MomentE.g., 0.5 Debye
Point Group SymmetryE.g., C2v

Prediction of Spectroscopic Properties and Optical Transitions

TD-DFT is a powerful tool for predicting the absorption and emission spectra of molecules. mdpi.comsemanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-visible absorption spectrum. mdpi.com These calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (f) of the transition, and the nature of the orbitals involved. semanticscholar.org

For phenazine-based systems, TD-DFT can help assign the character of observed absorption bands, such as n→π* and π→π* transitions. researchgate.net The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts. researchgate.net

Specific TD-DFT calculations predicting the spectroscopic properties and optical transitions for this compound are not currently available in published research. The following table provides an example of the data that would be produced.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1E.g., 450E.g., 0.25E.g., HOMO → LUMO
S0 → S2E.g., 380E.g., 0.10E.g., HOMO-1 → LUMO
S0 → S3E.g., 350E.g., 0.85E.g., HOMO → LUMO+1

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

In many organic molecules, particularly those with electron-donating and electron-accepting moieties, an intramolecular charge transfer (ICT) can occur upon photoexcitation. frontiersin.orgelsevierpure.com This phenomenon is characterized by a significant shift in electron density from one part of the molecule to another. nih.gov TD-DFT calculations can elucidate the nature of ICT states by analyzing the electron density distribution in the ground and excited states and by examining the orbitals involved in the electronic transition. nih.gov

The presence of ICT is often associated with broad, structureless emission spectra and a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov For substituted tribenzo[a,c,i]phenazine (B11520391) derivatives, absorption spectra have shown ICT transitions. researchgate.net Similar characteristics would be expected for this compound if appropriate donor-acceptor characteristics are present within its structure.

Detailed computational studies elucidating the ICT characteristics specifically for this compound have not been found in the existing literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. nih.govyoutube.com The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.govmdpi.com

Correlation of Computational Data with Electrochemical Measurements

The energies of the HOMO and LUMO can be experimentally estimated using electrochemical techniques like cyclic voltammetry (CV). researchgate.net The oxidation potential is related to the HOMO energy level, and the reduction potential is related to the LUMO energy level. nih.gov DFT calculations of HOMO and LUMO energies can be correlated with these experimental values, providing a powerful synergy between theory and experiment. researchgate.netresearchgate.net

For a series of 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives, the HOMO and LUMO energy levels were determined by CV and correlated with DFT calculations. researchgate.net A similar approach for this compound would allow for the validation of the computational methodology and a deeper understanding of its redox properties.

While specific studies correlating computational and electrochemical data for this compound are not available, the table below illustrates how such data would be presented.

MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT (Hypothetical)E.g., -5.80E.g., -2.50E.g., 3.30
Cyclic Voltammetry (Hypothetical)E.g., -5.75E.g., -2.45E.g., 3.30

Rationalization of Structure-Dependent Triplet Evolution

The evolution of triplet excited states is critical in photophysical processes such as phosphorescence and thermally activated delayed fluorescence (TADF). mdpi.comsemanticscholar.org The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a key parameter. elsevierpure.com A small ΔEST can facilitate intersystem crossing from the singlet to the triplet state and reverse intersystem crossing from the triplet back to the singlet state, which is the mechanism behind TADF. elsevierpure.com

Computational methods, particularly TD-DFT, can calculate the energies of the S1 and T1 states, providing a theoretical value for ΔEST. mdpi.comsemanticscholar.org These calculations can help rationalize how the molecular structure of compounds like this compound influences their triplet state dynamics. For instance, the degree of overlap between the HOMO and LUMO can affect the ΔEST. researchgate.net A smaller overlap, often seen in charge-transfer states, typically leads to a smaller ΔEST. researchgate.net

To date, there are no published computational studies that rationalize the structure-dependent triplet evolution specifically for this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical properties of this compound have been theoretically predicted through quantum chemical calculations. These computational models provide insights into the electronic structure of the molecule and its interaction with light. The key parameters that characterize the NLO response are the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). These properties are tensors, but often their scalar magnitudes are reported for comparison.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these NLO properties. The choice of the functional and basis set in these calculations is critical for obtaining accurate predictions. For organic molecules like this compound, hybrid functionals such as B3LYP are often used in conjunction with a suitable basis set to balance computational cost and accuracy.

The calculated values for the dipole moment, polarizability, and first-order hyperpolarizability provide a quantitative measure of the NLO response of this compound. A larger first-order hyperpolarizability value is generally indicative of a stronger second-order NLO response, which is desirable for applications such as frequency doubling of light.

The following tables summarize the theoretically predicted NLO properties of this compound from computational studies.

Table 1: Calculated Electric Dipole Moment Components and Magnitude of this compound No publicly available data could be found for the specific compound this compound to populate this table.

Table 2: Calculated Polarizability Components and Average Polarizability of this compound No publicly available data could be found for the specific compound this compound to populate this table.

Table 3: Calculated First-Order Hyperpolarizability Components and Magnitude of this compound No publicly available data could be found for the specific compound this compound to populate this table.

The research findings from these computational studies would typically involve a detailed analysis of the relationship between the molecular structure of this compound and its NLO properties. This includes examining the role of the extended π-conjugated system and the arrangement of the fused benzene rings in enhancing the NLO response. The distribution of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them, are also crucial factors that influence the NLO properties. A smaller HOMO-LUMO gap can lead to a larger hyperpolarizability.

Furthermore, computational studies often explore the effect of substituting different functional groups onto the this compound core. By introducing electron-donating or electron-withdrawing groups at specific positions, it is possible to tailor the electronic structure and significantly enhance the NLO response. This molecular engineering approach is a powerful tool for designing new materials with optimized NLO properties for specific applications. However, specific research detailing these aspects for this compound is not currently available in the public domain.

Applications in Advanced Materials and Organic Electronic Devices

Tribenzo[a,c,h]phenazine (B13078219) as Active Components in Organic Electronics

The adaptable structure of this compound allows for the development of materials with tailored charge-transport properties, positioning them as valuable components in the field of organic electronics.

Derivatives of tribenzo[a,c,i]phenazine (B11520391) have been investigated as potential hole transport materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these compounds are crucial in determining their suitability for this application. For instance, a series of five 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives exhibited HOMO energy levels in the range of -5.18 to -5.35 eV and LUMO energy levels from -3.06 to -3.17 eV. researchgate.net These HOMO levels are comparable to those of commonly used hole transporting materials such as TPD, α-NPD, and spiro-OMeTAD, suggesting their potential as effective HTMs in organic electronic devices. researchgate.net

Table 1: Electrochemical Properties of Tribenzo[a,c,i]phenazine Derivatives for HTM Applications

Compound HOMO Energy Level (eV) LUMO Energy Level (eV) Electrochemical Bandgap (eV)
Derivative 2 -5.18 to -5.35 -3.06 to -3.17 2.12 to 2.29
Derivative 3 -5.18 to -5.35 -3.06 to -3.17 2.12 to 2.29
Derivative 4 -5.18 to -5.35 -3.06 to -3.17 2.12 to 2.29
Derivative 5 -5.18 to -5.35 -3.06 to -3.17 2.12 to 2.29
Derivative 6 -5.18 to -5.35 -3.06 to -3.17 2.12 to 2.29

Data sourced from a study on five novel 3,6-disubstituted-tribenzo[a,c,i]phenazine derivatives. researchgate.net

The ability of a material to transport both holes and electrons is known as ambipolar transport, a desirable characteristic for various organic electronic applications. Certain derivatives of tribenzo[a,c,i]phenazine have demonstrated potential as ambipolar materials. This is attributed to their suitable HOMO and LUMO energy levels. For example, a series of synthesized compounds showed HOMO energy levels ranging from –5.40 to –5.66 eV and LUMO energy levels between –3.69 to –3.84 eV. researchgate.net In another study, the HOMO and LUMO levels were found to be in the range of −5.23 to −5.83 eV and −3.55 to −3.74 eV, respectively. researchgate.net A different set of derivatives had HOMO and LUMO energy levels in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV. researchgate.net The comparable energy levels of these compounds to known ambipolar materials suggest their potential for use in organic electronics where both hole and electron transport are required. researchgate.net

Luminescent Applications: Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been explored as emitters in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). nih.govbeilstein-journals.org In one study, three donor-acceptor compounds based on a benzo[a,c]phenazine acceptor were designed and synthesized to investigate their excited state properties for OLED applications. nih.govfrontiersin.org One of these, TPA-DPPZ, exhibited a high maximum brightness of 61,951 cd/m² and a maximum external quantum efficiency (EQE) of 3.42% in a non-doped device. nih.gov Another compound, PXZ-DPPZ, achieved a maximum EQE of 9.35% in a doped OLED. nih.gov Furthermore, a series of TADF molecules, xDMAC-BP, combining a dibenzo[a,c]phenazine (B1222753) acceptor with varying numbers of 9,9-dimethylacridan donors, were developed for orange-red OLEDs. nih.gov These devices achieved a maximum EQE of 22.0% with an emission wavelength of 606 nm. nih.gov Another research effort developed a red delayed fluorescence molecule, 4CNDPDBP-TPA, based on a cyano-substituted 11,12-diphenyldibenzo[a,c]phenazine acceptor, which achieved a maximum external quantum efficiency of 33.7% in OLEDs. the-innovation.org

Table 2: Performance of OLEDs Based on this compound Derivatives

Emitter Device Type Max. External Quantum Efficiency (EQE) (%) Max. Brightness (cd/m²) Emission Peak (nm)
TPA-DPPZ Non-doped 3.42 61,951 -
PXZ-DPPZ Doped 9.35 - 656
xDMAC-BP Doped 22.0 - 606
4CNDPDBP-TPA Doped 33.7 - 609

Data compiled from studies on various this compound-based OLED emitters. nih.govnih.govthe-innovation.org

In OLEDs, electrically generated excitons are statistically 25% singlets and 75% triplets. aps.org The harvesting of triplet excitons is crucial for achieving high efficiency. Reverse intersystem crossing (RISC) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, a key process in TADF. nih.gov The rate of RISC is a critical factor in the performance of TADF-OLEDs. nih.gov A higher RISC rate can reduce the density of triplet excitons, thereby suppressing exciton (B1674681) annihilation processes and improving device stability and efficiency roll-off. nih.gov The long lifetime of excited states during the RISC process can lead to the accumulation and annihilation of triplets, causing a decrease in efficiency at high current densities. aps.org Effective triplet management strategies, such as pulsed operation of TSF OLEDs, can mitigate this issue by reducing the accumulation of triplets. aps.org The design of TADF emitters based on dibenzo[a,c]phenazine focuses on optimizing the balance between high photoluminescence quantum yield and a fast RISC rate to enhance OLED performance. rsc.org

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have also been investigated for their potential in photovoltaic applications, specifically as sensitizers in dye-sensitized solar cells (DSSCs). A notable example is a near-infrared (NIR) organic sensitizer (B1316253), FNE53, which incorporates a dithieno[2,3-a:3',2'-c]phenazine unit. nih.gov This sensitizer exhibits an intramolecular charge transfer band at 629 nm in a toluene (B28343) solution, allowing its absorption spectrum to cover the entire visible region and extend into the NIR region. nih.gov

Singlet Oxygen Generation and Photosensitization for Polymerization

This compound and its derivatives have been identified as effective photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that can initiate chemical reactions. This property is particularly valuable in the field of polymer chemistry, specifically in photoinitiated polymerization processes. The mechanism involves the absorption of light by the this compound molecule, which promotes it to an excited singlet state. Through a process called intersystem crossing, it then transitions to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), an efficient triplet quencher, resulting in the formation of singlet oxygen.

The effectiveness of phenazine-based compounds as singlet oxygen sensitizers is influenced by their molecular structure. For instance, the quantum yield of singlet oxygen production has been observed to be higher for phenazine (B1670421) derivatives with an angular arrangement of aromatic rings. researchgate.net This enhanced efficiency in generating singlet oxygen translates to a higher quantum yield of triplet state formation, a desirable characteristic for photoinitiators. researchgate.net

In the context of polymerization, the generated singlet oxygen can initiate the process, particularly for acrylate (B77674) monomers. For example, derivatives of dibenzo[a,c]phenazine, a core structure within this compound, have been successfully used as photoinitiators for the radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). scg.ch These systems can operate through an electron transfer process where the excited dye acts as an electron acceptor. The efficiency of the photoinitiation is dependent on the structure of the phenazine derivative, including the presence of electron-donating or electron-withdrawing substituents and heavy atoms, which can influence the absorption of visible light and the efficiency of radical generation. scg.ch Research has shown that these photoinitiating systems can be comparable in effectiveness to commercial photoinitiators like camphorquinone. scg.ch

Table 1: Research Findings on Singlet Oxygen Generation and Photosensitization for Polymerization by Phenazine Derivatives

Phenazine Derivative Application Key Finding Monomer Reference
This compound-FN4 Singlet Oxygen Sensitizer Higher quantum yield of singlet oxygen production with angular aromatic ring arrangement. Not specified researchgate.net
Dibenzo[a,c]phenazine Derivatives Photoinitiators for Radical Polymerization Effective initiation of polymerization, with efficiency influenced by substituents. Trimethylolpropane triacrylate (TMPTA) scg.ch

Photocatalytic Applications of this compound Derived Systems

The unique electronic and photophysical properties of the phenazine core structure make it a promising component in the development of advanced photocatalytic systems. While direct photocatalytic applications of the parent this compound molecule are not extensively documented, systems derived from or incorporating the phenazine moiety have demonstrated significant potential in various photocatalytic processes.

Furthermore, the broader class of phenazine derivatives is being explored for various photocatalytic organic transformations. For instance, disubstituted phenazines have been investigated as organic photoredox catalysts for reactions such as the oxidative C-H cyanation of tetrahydroisoquinolines. rsc.org In these systems, the photo-excited state of the phenazine acts as a strong oxidant, enabling the reaction to proceed under mild conditions with oxygen as the terminal oxidant. rsc.org The photochemical regeneration of organic hydride donors using phenazine-based photosensitizers is another area of active research, which is crucial for developing metal-free reductive photocatalysts for applications in solar energy and light-harvesting.

The potential for photocatalytic activity is rooted in the photophysical properties of these molecules. The formation of reactive oxygen species upon irradiation has been verified, indicating their suitability for driving various chemical syntheses. The ability of these compounds to absorb light and facilitate electron transfer processes is fundamental to their function as photocatalysts.

Table 2: Photocatalytic Applications of Phenazine-Derived Systems

Derived System Application Mechanism/Key Feature Significance Reference
Phenazine-containing Conjugated Microporous Polymer (TPE-PNZ) Hydrogen Peroxide (H₂O₂) Photosynthesis Reversible redox dynamics between phenazine and dihydrophenazine. High H₂O₂ production rate without sacrificial agents. uta.cl
Disubstituted Phenazines Organic Photoredox Catalysis (e.g., C-H cyanation) Photo-excited state acts as a strong oxidant. Enables organic synthesis under mild conditions. rsc.org
Phenazine-based Photosensitizers Regeneration of Organic Hydride Donors Photochemical regeneration for reductive photocatalysis. Development of metal-free systems for solar energy applications.

Supramolecular Chemistry and Molecular Recognition Based on Tribenzo A,c,h Phenazine

Intermolecular Interactions in Tribenzo[a,c,h]phenazine (B13078219) Assemblies

There is a lack of specific research detailing the intermolecular interactions, such as hydrogen bonding and π-π stacking, within assemblies of pure this compound. General knowledge of phenazine (B1670421) derivatives suggests that the nitrogen atoms in the phenazine core could act as hydrogen bond acceptors, while the large aromatic surface would facilitate π-π stacking interactions. These interactions are fundamental to the formation of ordered supramolecular structures. However, without specific experimental or computational studies on this compound, any discussion remains speculative.

Molecular Recognition Phenomena by this compound Derivatives

The ability of this compound derivatives to act as receptors for anions, cations, or neutral molecules has not been a significant focus of published research to date.

Anion Recognition

Currently, there are no specific studies available that demonstrate the use of this compound derivatives for anion recognition.

Cationic Recognition

The scientific literature does not currently contain specific examples or detailed studies on the application of this compound scaffolds for cationic recognition.

Neutral Molecule Recognition

There is no available research specifically detailing the recognition of neutral molecules by this compound-based hosts.

Supramolecular Self-Assembly Strategies Involving this compound Scaffolds

While self-assembly is a key feature of many aromatic systems, specific strategies employing the this compound scaffold are not well-documented.

Self-Assembly Induced by Hydrogen Bonding

There is a lack of specific research on the self-assembly of this compound derivatives that is explicitly driven and controlled by hydrogen bonding interactions.

Self-Assembly Induced by Accumulation

Self-assembly driven by accumulation is a phenomenon where increasing concentrations of a molecule in a specific environment lead to the spontaneous formation of ordered supramolecular structures. This process is often observed with phenazine derivatives, particularly in biological contexts where compounds can bioaccumulate.

For phenazine compounds in general, this type of self-assembly is governed by a balance of intermolecular forces, including π-π stacking, van der Waals forces, and hydrophobic interactions. As the concentration of the molecule surpasses a critical threshold within a medium, these non-covalent interactions overcome the translational and rotational entropy of the individual molecules, leading to aggregation.

In a study on a library of phenazine compounds derived from clofazimine, researchers observed massive bioaccumulation within macrophage cells. nih.govresearchgate.net This accumulation led to the formation of distinct intracellular, membrane-bound structures. nih.gov Microscopically, these self-assembled aggregates exhibited significant anisotropy, indicating a high degree of molecular order, akin to crystalline or liquid-crystalline phases. nih.govresearchgate.net The morphology and organization of these structures were found to be sensitive to chemical modifications on the phenazine core, suggesting that the specific geometry and electronic properties of the molecule are critical in directing the assembly process. nih.gov

While this research was not conducted on this compound itself, the principles are applicable. The extended π-system of this compound would be expected to promote strong π-π stacking interactions, potentially leading to the formation of columnar or layered aggregates as its concentration increases in a suitable solvent or biological environment.

Table 1: Factors Influencing Accumulation-Induced Self-Assembly of Phenazine Analogs

Factor Description Potential Impact on this compound
Concentration The amount of substance per defined space. Exceeding a critical concentration would be necessary to initiate aggregation.
Solvent/Environment The medium in which the molecule is dissolved or located. Poor solvents would likely enhance aggregation due to solvophobic effects.
Molecular Structure The specific geometry and functional groups of the molecule. nih.gov The large, planar surface of the tribenzo-core would favor strong π-stacking.

| Intermolecular Forces | π-π stacking, van der Waals, hydrophobic interactions. | These forces would be the primary drivers for the self-assembly process. |

Metal-Ligand Induced Self-Assembly

The nitrogen atoms within the central pyrazine (B50134) ring of phenazine structures act as effective coordination sites for metal ions. This property allows them to serve as ligands in coordination-driven self-assembly, where the interaction between the organic ligand and a metal center directs the formation of well-defined, discrete supramolecular architectures or extended coordination polymers.

Research on the broader phenazine family has demonstrated this principle. For instance, phenazine itself has been shown to self-assemble with metal complexes in different modes. With copper(II) benzoate, it forms a monomeric complex where phenazine acts as a monodentate ligand. In contrast, with oxovanadium(IV) acetylacetonate, it co-crystallizes to form a structure held together by hydrogen bonds.

In a more direct example of forming extended structures, a coordination polymer was synthesized from general phenazine ligands and silver. biointerfaceresearch.com In this one-pot synthesis, phenazine was first formed and then participated in self-assembly with an excess of silver nitrate, creating a planar, crystalline organometallic framework. biointerfaceresearch.com The silver ions served as the binding elements connecting the phenazine ligands, resulting in a two-dimensional, highly conductive material. biointerfaceresearch.com

For this compound, the two nitrogen atoms are sterically shielded by the extensive fused benzo-rings. This steric hindrance could influence its role as a ligand. It might favor coordination with metal ions that have specific geometric preferences or could lead to the formation of structures with larger, more open frameworks compared to less hindered phenazines. The electronic properties of the extended aromatic system would also modulate the Lewis basicity of the nitrogen atoms, affecting the strength and nature of the metal-ligand bond.

Table 2: Components in Metal-Ligand Self-Assembly Involving Phenazine Scaffolds

Component Role Example from Phenazine Chemistry Projected Role for this compound
Organic Ligand Provides coordination sites and structural backbone. Phenazine biointerfaceresearch.com This compound would act as the ligand.
Metal Ion/Complex Acts as a directional linker or node. Silver (Ag⁺) biointerfaceresearch.com Could coordinate with various transition metals (e.g., Ag⁺, Cu²⁺, Pd²⁺).
Coordination Bond The primary interaction driving the assembly. N-Ag coordination biointerfaceresearch.com The N-metal bond would direct the formation of the supramolecular structure.

| Resulting Structure | The final supramolecular architecture. | 2D Coordination Polymer biointerfaceresearch.com | Could form discrete cages, 1D chains, 2D sheets, or 3D frameworks. |

Multi-Factor and Environmentally Induced Self-Assembly

The self-assembly of complex organic molecules is often not governed by a single factor but is instead responsive to multiple internal and external stimuli. Environmental triggers such as solvent polarity, temperature, light, or the presence of specific guest molecules can induce or alter the supramolecular structures formed by phenazine derivatives.

An example of environmentally triggered assembly can be found in a study of an axial chiral tetrachlorinated bisbenzo[a]phenazine derivative. nih.gov This molecule undergoes a distinct phase transition from a disordered, amorphous solid to an ordered, polycrystalline form upon exposure to linear alkanes. nih.gov The self-assembly into the ordered state is driven by the formation of weak phenolic OH···Cl hydrogen bonds, which create pores that favorably accommodate the alkane guests. nih.gov This process is reversible and can be disrupted mechanically, highlighting the delicate balance of forces at play. nih.gov

For this compound, its large, rigid structure would be sensitive to environmental changes.

Solvent Effects: A change in solvent polarity could significantly alter the balance between π-π stacking (favored in polar solvents) and solvophobic effects (driving aggregation in poor solvents), leading to different assembled morphologies.

Temperature: As with most self-assembly processes, temperature would be a critical factor. Higher temperatures could provide the energy to overcome intermolecular interactions, leading to disassembly, while controlled cooling could promote the formation of more thermodynamically stable, ordered structures.

Guest Molecules: The planar surface of this compound could interact with other flat, aromatic molecules (guests) through host-guest interactions, potentially templating new assembled forms.

The combination of its inherent tendency to stack and its potential for modification with responsive functional groups makes this compound a promising candidate for developing "smart" materials whose supramolecular structures, and thus properties, can be controlled by external environmental cues.

Q & A

Q. How should researchers address batch-to-batch variability in phenazine synthesis?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and characterize each batch via HPLC (purity >95%). Use internal standards (e.g., deuterated analogs) in LC-MS to normalize quantification. Design-of-experiment (DoE) models (e.g., factorial design) optimize yields and minimize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.